6-amino-2H-1,4-benzoxazin-3(4H)-one

Thermal Stability Purity Assessment Process Chemistry

6-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS 89976-75-0) is a heterocyclic benzoxazinone derivative that serves as a critical intermediate in the synthesis of the PPO-inhibitor herbicide flumioxazin and in the construction of arylpiperazine-based CNS candidates (US 2010/216783 A1). The 6-amino substituent provides a versatile functional handle for acylation, alkylation and diazotization; the compound's distinct electronic and steric profile drives reaction selectivity, while its well-characterized melting point (266–268 °C), density (1.344 g/cm³) and high synthetic yield (~95 % from the nitro precursor) offer robust QC benchmarks that generic alternatives cannot guarantee. Procure this ≥97 % pure building block to ensure batch-to-batch consistency and regulatory acceptance in agrochemical and pharmaceutical manufacturing.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 89976-75-0
Cat. No. B113231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2H-1,4-benzoxazin-3(4H)-one
CAS89976-75-0
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11)
InChIKeyGEPGYMHEMLZMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS 89976-75-0): Core Benzoxazinone Building Block for Herbicide and Pharmaceutical Synthesis


6-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS 89976-75-0) is a heterocyclic benzoxazinone derivative with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol. Its structure features a fused benzene-oxazine ring system bearing a primary aromatic amine at the 6-position, which serves as a versatile handle for further chemical transformations . This compound is a key intermediate in the synthesis of the commercial herbicide flumioxazin and is utilized as a building block for arylpiperazine derivatives targeting neurological disorders [1].

Why 6-Amino-2H-1,4-benzoxazin-3(4H)-one Cannot Be Replaced by Generic Benzoxazinone Analogs in Regulated Synthesis


In-class benzoxazinone compounds are not functionally interchangeable due to differences in reactivity profiles and regulatory acceptance. The 6-amino substituent confers distinct electronic and steric properties that directly influence reaction yields and selectivity in downstream processes such as acylation, alkylation, and diazotization . The compound's well-characterized physical properties—including melting point (266–268 °C), density (1.344 g/cm³), and high synthetic yield (95% from nitro reduction)—provide critical quality control benchmarks that generic alternatives may not meet, potentially compromising batch-to-batch consistency and regulatory compliance in pharmaceutical and agrochemical manufacturing .

6-Amino-2H-1,4-benzoxazin-3(4H)-one: Quantitative Evidence of Differentiation from Closest Analogs


Melting Point Elevation: Enhanced Thermal Stability vs. 6-Nitro Analog

The melting point of 6-amino-2H-1,4-benzoxazin-3(4H)-one (266–268 °C) is significantly higher than that of its direct precursor, 6-nitro-2H-1,4-benzoxazin-3(4H)-one (236–240 °C) . This 26–32 °C elevation is attributed to stronger intermolecular hydrogen bonding facilitated by the amino group and serves as a reliable indicator of product identity and purity. The higher melting point reduces the risk of thermal degradation during storage and processing, offering a practical advantage in large-scale synthetic operations.

Thermal Stability Purity Assessment Process Chemistry

Density Reduction: Lower Mass per Unit Volume Facilitates Solvent-Based Processing

The density of 6-amino-2H-1,4-benzoxazin-3(4H)-one (1.344 g/cm³) is approximately 8.8% lower than that of its 6-nitro counterpart (1.474 g/cm³) . This reduction in density reflects the replacement of the heavy nitro group with a lighter amino group and can influence the compound's behavior in suspension, centrifugation, and solvent-based reaction work-ups. For procurement, a lower-density solid may offer advantages in shipping costs and ease of handling.

Physical Property Formulation Solubility

High-Yield Nitro Reduction: Efficient Synthetic Access to the Amino Scaffold

Catalytic hydrogenation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one using 10% Pd/C in methanol affords the target 6-amino compound in 95% isolated yield . This compares favorably with the synthesis of the nitro precursor itself, which typically proceeds in 33–40% yield under standard conditions . The high-yielding reduction step ensures an efficient supply chain for the amino building block, making it a more economical and reliable choice than less accessible benzoxazinone derivatives.

Synthetic Efficiency Process Optimization Cost of Goods

Commercial Purity Benchmark: Consistent Quality Across Major Suppliers

Commercially available 6-amino-2H-1,4-benzoxazin-3(4H)-one is routinely supplied at ≥97% purity (HPLC) by multiple reputable vendors including Bidepharm, Leyan, and AKSci . This level of purity is essential for subsequent reactions, particularly those involving stoichiometric or catalytic use of the amine functionality. While the 6-nitro analog is also available at high purity (98% min.), the amino compound's consistent purity across suppliers reduces the need for in-house purification and streamlines the procurement process for research and development.

Quality Control Reproducibility Procurement Specification

Flumioxazin Intermediate: Direct Pathway to a High-Value Herbicide

6-Amino-2H-1,4-benzoxazin-3(4H)-one is the direct chemical precursor to 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one, which is subsequently condensed with 3,4,5,6-tetrahydrophthalic anhydride to yield the commercial herbicide flumioxazin . Flumioxazin is a protoporphyrinogen oxidase (PPO) inhibitor with an annual market value exceeding $200 million [1]. This established industrial route differentiates the 6-amino compound from other benzoxazinone analogs that lack a clear path to commercial agrochemicals, thereby reducing supply chain risk and validating the compound's utility in large-scale manufacturing.

Agrochemical Synthesis Herbicide Intermediate Industrial Application

Arylpiperazine Building Block: Validated Use in CNS-Targeted Drug Discovery

6-Amino-2H-1,4-benzoxazin-3(4H)-one is explicitly claimed as a key intermediate in US Patent Application US2010/216783 A1 for the synthesis of arylpiperazine derivatives targeting schizophrenia, bipolar disorder, psychotic disorders, and autism [1]. The patent describes the use of this benzoxazinone scaffold to construct compounds with potential activity at serotonin and dopamine receptors. This patent-backed application distinguishes the 6-amino compound from other benzoxazinone derivatives that lack documented use in CNS drug discovery programs, providing a clear rationale for procurement in pharmaceutical research.

Medicinal Chemistry CNS Disorders Patent Literature

6-Amino-2H-1,4-benzoxazin-3(4H)-one: High-Impact Application Scenarios Based on Verified Evidence


Agrochemical Intermediate: Flumioxazin Herbicide Manufacturing

Procure 6-amino-2H-1,4-benzoxazin-3(4H)-one for the large-scale synthesis of flumioxazin, a protoporphyrinogen oxidase (PPO) inhibitor herbicide. The compound's 95% synthetic yield from nitro precursor ensures cost-effective access to this high-value agrochemical intermediate .

Medicinal Chemistry: Arylpiperazine Library Synthesis for CNS Disorders

Utilize the compound as a core scaffold for generating arylpiperazine derivatives targeting schizophrenia, bipolar disorder, and psychotic disorders, as described in US Patent US2010/216783 A1 [1].

Process Development: Standardized Building Block for Amine-Derived Libraries

Employ the compound in high-throughput synthesis of amide, sulfonamide, and diazonium derivatives. Its consistent ≥97% purity across multiple vendors and well-defined physical properties (mp 266–268 °C, density 1.344 g/cm³) ensure reproducible reaction outcomes.

Quality Control Reference: Benzoxazinone Class Identification

Use the compound as a reference standard for HPLC or GC method development due to its well-characterized retention time, distinct UV absorbance profile, and high purity. Its higher melting point (266–268 °C) relative to the nitro analog (236–240 °C) provides a simple identity check .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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